2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide
Description
2-(Diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a central hydrazinecarbothioamide (-NH-NH-CS-NH-) backbone substituted with a diphenylacetyl group at position 2 and a 2-phenylethyl group on the terminal nitrogen. This compound is structurally analogous to other thiosemicarbazides studied for antimicrobial, anticancer, and antioxidant activities .
Properties
Molecular Formula |
C23H23N3OS |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[(2,2-diphenylacetyl)amino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C23H23N3OS/c27-22(25-26-23(28)24-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,27)(H2,24,26,28) |
InChI Key |
IXOBTMPZWWDPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common route starts with the preparation of 2,2-diphenylacetyl chloride from 2,2-diphenylacetic acid . This intermediate is then reacted with N-phenethylhydrazine to form the hydrazine derivative. Finally, the hydrazine derivative is treated with a thioamide reagent under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Advanced purification techniques like recrystallization or chromatography might be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and thioamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine and thioamide groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diphenylacetyl Derivatives
2-(2,2-Diphenylacetyl)-N-(4-Phenoxyphenyl)-1-hydrazinecarbothioamide
- Structural Differences: The N-substituent is 4-phenoxyphenyl instead of 2-phenylethyl.
Key Data :
Property Value/Description Reference Molecular Formula C₂₉H₂₅N₃O₂S Bioactivity Screening compound; activity data pending
N-Allyl-2-(Phenylacetyl)hydrazinecarbothioamide
- Structural Differences : Features a phenylacetyl (single phenyl ring) instead of diphenylacetyl and an allyl group on the terminal nitrogen.
Key Data :
Property Value/Description Reference CAS Number 15814-11-6 Synthetic Accessibility Discontinued commercial availability - Significance : Reduced aromaticity in the acetyl group may lower lipophilicity and biological activity compared to diphenylacetyl derivatives.
Coumarin- and Chromone-Based Thiosemicarbazides
(E)-N-Cyclohexyl-2-(2-((2-Oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide (3a)
- Structural Differences : Incorporates a chromone (oxygen-containing aromatic system) and a benzylidene group instead of diphenylacetyl.
- Key Data: Property Value/Description Reference Bioactivity Studied for nonlinear optical (NLO) properties Synthesis Condensation reaction with substituted aldehydes
- Significance : Chromone derivatives exhibit enhanced electronic properties for NLO applications but lack the diphenylacetyl’s steric bulk .
2-(2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetyl)-N-(4-Substituted)hydrazinecarbothioamide
- Structural Differences : Contains a coumarin-linked acetyl group and variable aryl substituents.
Key Data :
Property Value/Description Reference Antimicrobial Activity Moderate activity against E. coli - Significance : Coumarin’s inherent fluorescence may aid in cellular tracking, unlike diphenylacetyl derivatives .
Antitubercular Thiosemicarbazides
2-(2-Benzofuranylmethylene)hydrazinecarbothioamide (Compound 1)
- Structural Differences : Benzofuranyl substituent instead of diphenylacetyl.
Key Data :
Property Value/Description Reference MIC (M. tuberculosis) 1 µg/mL Mechanism Inhibits β-ketoacyl-ACP synthase III - Significance : The benzofuranyl group enhances antitubercular potency compared to diphenylacetyl derivatives, which lack reported TB activity .
Pyridyl and Isatin Derivatives
N-(2,5-Dimethylphenyl)-2-(Pyridin-2-Ylmethylidene)hydrazinecarbothioamide (Compound 6)
- Structural Differences : Pyridylmethylidene substituent and dimethylphenyl group.
Key Data :
Property Value/Description Reference IC₅₀ (MCF-7 cells) 0.8 µM Antioxidant Activity Significant radical scavenging - Significance : The pyridyl group enhances anticancer activity, suggesting electronic effects critical for target binding .
Research Implications
- Diphenylacetyl vs. Benzofuranyl : The diphenylacetyl group’s steric bulk may limit target access compared to planar benzofuranyl systems, explaining lower antitubercular activity .
- N-Substituent Effects: Phenylethyl groups (target compound) vs. phenoxyphenyl (Y600-0875) may influence solubility and binding kinetics .
- Electronic Properties : Pyridyl and isatin derivatives exhibit superior anticancer activity due to electron-withdrawing groups enhancing target affinity .
Biological Activity
2-(Diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H20N2OS
- Molecular Weight : 324.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to a decrease in the activity of certain metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that it may possess cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Preliminary data suggest potential antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Potential
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways. This suggests its potential as a lead compound for developing anticancer therapies.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within the acceptable range for therapeutic use, indicating its potential as a new antimicrobial agent.
Case Study 3: Anti-inflammatory Effects
In vivo studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models subjected to induced inflammation. This positions the compound as a candidate for further exploration in inflammatory disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
